N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride
Overview
Description
N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Genotoxicity Studies
The compound has been studied for its genotoxicity potential. One study highlighted the dose-dependent inhibition of food intake and reduction in body weight in rats, making it a candidate for obesity treatment. However, its genotoxicity was revealed in the Salmonella Ames assay, showing metabolism and dose-dependent increases in reverse mutations, suggesting bioactivation to a reactive intermediate that binds covalently with DNA (Kalgutkar et al., 2007).
Anticholinesterase Effects
Pyrazoline derivatives, closely related to the N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride, were synthesized and evaluated for their anticholinesterase effects, highlighting their potential in treating neurodegenerative disorders. In silico docking and ADME studies were performed, suggesting reasonable oral bioavailability for these compounds (Altıntop, 2020).
Application in Heterocyclic Chemistry
The compound is part of the broader class of nitrogen-containing heterocyclic compounds, crucial in pharmaceutical and agrochemical sectors due to their high biological activities. These compounds are used in various applications, including as structural components in pharmaceuticals, herbicides, insecticides, and more (Higasio & Shoji, 2001; Higashio & Shoji, 2004).
Optical Properties
This compound is part of heterocyclic systems with electron-donating amino groups. These systems have been investigated for their thermal, redox, UV–Vis absorption, and emission properties, providing insights into their potential applications in optical devices and materials (Palion-Gazda et al., 2019).
Properties
IUPAC Name |
N-piperidin-3-ylpyrazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;/h4-5,7-8,10H,1-3,6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERIPTKNYRDFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671552 | |
Record name | N-(Piperidin-3-yl)pyrazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-47-4 | |
Record name | N-(Piperidin-3-yl)pyrazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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